molecular formula C16H12Cl3N3O4 B14922101 2-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide

2-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B14922101
M. Wt: 416.6 g/mol
InChI Key: CJUKFXKKQVYVJL-IFRROFPPSA-N
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Description

2-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DICHLOROPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DICHLOROPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. The synthetic route often starts with the preparation of the key intermediates, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DICHLOROPHENYL)-2-OXOACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DICHLOROPHENYL)-2-OXOACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other hydrazino derivatives and oxoacetamides, which may share some properties but differ in their specific activities and applications.

Properties

Molecular Formula

C16H12Cl3N3O4

Molecular Weight

416.6 g/mol

IUPAC Name

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-N-(2,4-dichlorophenyl)oxamide

InChI

InChI=1S/C16H12Cl3N3O4/c1-26-13-5-8(4-11(19)14(13)23)7-20-22-16(25)15(24)21-12-3-2-9(17)6-10(12)18/h2-7,23H,1H3,(H,21,24)(H,22,25)/b20-7+

InChI Key

CJUKFXKKQVYVJL-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)O

Origin of Product

United States

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